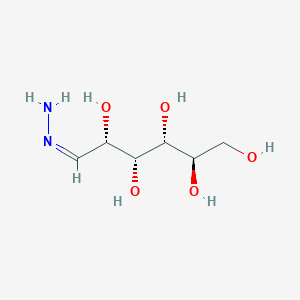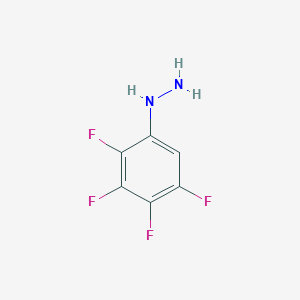
1-Bromo-5,6,7,8-tetrahydroisoquinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-5,6,7,8-tetrahydroisoquinolin-5-one is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the first position and a ketone group at the fifth position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5,6,7,8-tetrahydroisoquinolin-5-one can be achieved through several synthetic routes. One common method involves the bromination of 5,6,7,8-tetrahydroisoquinolin-5-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of the compound on a commercial scale .
化学反応の分析
Types of Reactions
1-Bromo-5,6,7,8-tetrahydroisoquinolin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, potentially involving the formation of N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., acetonitrile, water).
Major Products Formed
Substitution: Formation of substituted tetrahydroisoquinolines.
Reduction: Formation of 1-bromo-5,6,7,8-tetrahydroisoquinolin-5-ol.
Oxidation: Formation of N-oxides or other oxidized derivatives.
科学的研究の応用
1-Bromo-5,6,7,8-tetrahydroisoquinolin-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Bromo-5,6,7,8-tetrahydroisoquinolin-5-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and biological activity. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: Lacks the bromine atom and ketone group, resulting in different chemical and biological properties.
1-Bromo-5,6,7,8-tetrahydroisoquinolin-8-one: Similar structure but with the ketone group at a different position.
1,2,3,4-Tetrahydroisoquinoline: Lacks the bromine atom and ketone group, used in different applications.
Uniqueness
1-Bromo-5,6,7,8-tetrahydroisoquinolin-5-one is unique due to the presence of both a bromine atom and a ketone group, which confer distinct reactivity and biological activity. These functional groups make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
特性
分子式 |
C9H8BrNO |
|---|---|
分子量 |
226.07 g/mol |
IUPAC名 |
1-bromo-7,8-dihydro-6H-isoquinolin-5-one |
InChI |
InChI=1S/C9H8BrNO/c10-9-7-2-1-3-8(12)6(7)4-5-11-9/h4-5H,1-3H2 |
InChIキー |
QEWYPYGLZWXZGM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CN=C2Br)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051004.png)


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051031.png)
![[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium](/img/structure/B15051039.png)
![1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051046.png)

![(8S)-8-hydroxy-3,5,8a-trimethyl-4H,6H,7H,8H,8aH,9H-naphtho[2,3-b]furan-4-one](/img/structure/B15051058.png)
![(1R)-1-((5R,6R,6AR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B15051064.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051067.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15051075.png)

